molecular formula C10H11NO3 B13654234 Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate

Cat. No.: B13654234
M. Wt: 193.20 g/mol
InChI Key: YDXABBILYJPATN-WDZFZDKYSA-N
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Description

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate typically involves the reaction of methyl 4-formyl-2-methylbenzoate with hydroxylamine hydrochloride. The reaction is carried out in an ethanol-water mixture and heated to around 45°C for 18 hours . This method ensures the formation of the oxime group, which is crucial for the compound’s reactivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is unique due to its specific combination of an oxime and ester functional group on a methylbenzoate backbone

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-[(Z)-hydroxyiminomethyl]-2-methylbenzoate

InChI

InChI=1S/C10H11NO3/c1-7-5-8(6-11-13)3-4-9(7)10(12)14-2/h3-6,13H,1-2H3/b11-6-

InChI Key

YDXABBILYJPATN-WDZFZDKYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=N\O)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=NO)C(=O)OC

Origin of Product

United States

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